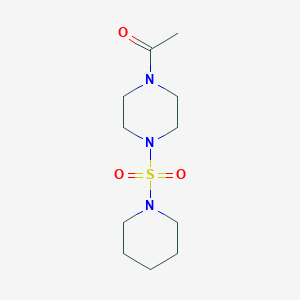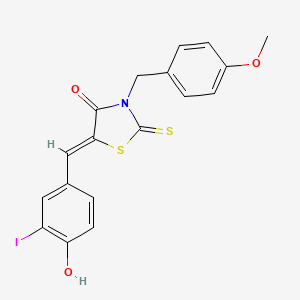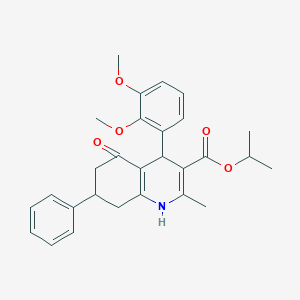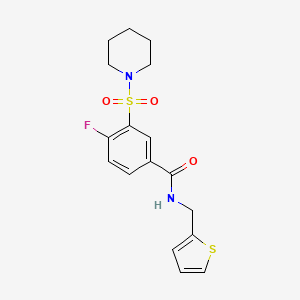
1-(2-chlorophenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline hydrochloride is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoquinoline alkaloids and is commonly known as CDMQ.
作用機序
The exact mechanism of action of CDMQ is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in inflammation, tumor growth, and oxidative stress. CDMQ has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its neuroprotective effect.
Biochemical and Physiological Effects:
CDMQ has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. CDMQ also inhibits the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. Additionally, CDMQ has been found to induce apoptosis in cancer cells and inhibit tumor growth. CDMQ also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
CDMQ has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. CDMQ is also stable under normal laboratory conditions and can be stored for extended periods. However, one limitation of CDMQ is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
CDMQ has shown great potential for use in various fields of research. Future studies could focus on exploring its potential applications in the treatment of neurodegenerative diseases, cancer, and inflammation. Additionally, the development of more efficient synthesis methods and the investigation of the structure-activity relationship of CDMQ could lead to the discovery of more potent analogs with improved pharmacological properties.
合成法
The synthesis of CDMQ involves a multi-step process that includes the condensation of 2-chlorobenzaldehyde with 4-methoxyphenylacetonitrile to form 1-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate to form the final product, 1-(2-chlorophenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline. The hydrochloride salt of this compound is obtained by reacting it with hydrochloric acid.
科学的研究の応用
CDMQ has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. CDMQ has also been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CDMQ has been found to have antimicrobial activity against a wide range of bacteria and fungi.
特性
IUPAC Name |
1-(2-chlorophenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3.ClH/c1-27-17-10-8-15(9-11-17)21-12-16-13-22(28-2)23(29-3)14-19(16)24(26-21)18-6-4-5-7-20(18)25;/h4-14H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLWPDUZUXLQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)



![1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)


![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4949312.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)
